molecular formula C19H22N2O2S B4886814 Ethyl 4-(3-phenylpropylcarbamothioylamino)benzoate

Ethyl 4-(3-phenylpropylcarbamothioylamino)benzoate

Cat. No.: B4886814
M. Wt: 342.5 g/mol
InChI Key: QMCFOSRZFQVMAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(3-phenylpropylcarbamothioylamino)benzoate is an organic compound with a complex structure that includes a benzoate ester, a phenylpropyl group, and a carbamothioylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-phenylpropylcarbamothioylamino)benzoate typically involves multiple steps, including the formation of the benzoate ester and the introduction of the phenylpropyl and carbamothioylamino groups. One common synthetic route involves the following steps:

    Esterification: The benzoic acid derivative is esterified with ethanol to form the ethyl benzoate.

    Substitution Reaction: The ethyl benzoate undergoes a substitution reaction with a phenylpropylamine derivative to introduce the phenylpropyl group.

    Thioamide Formation: The final step involves the reaction of the intermediate with a thiourea derivative to form the carbamothioylamino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous-flow reactors to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-phenylpropylcarbamothioylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

Ethyl 4-(3-phenylpropylcarbamothioylamino)benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use as a local anesthetic due to its structural similarity to known anesthetics.

    Industry: Utilized in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of Ethyl 4-(3-phenylpropylcarbamothioylamino)benzoate involves its interaction with specific molecular targets. For instance, as a potential local anesthetic, it may bind to sodium ion channels on nerve membranes, inhibiting the passage of sodium ions and thereby blocking nerve impulse conduction. This results in a loss of sensation in the targeted area .

Comparison with Similar Compounds

Similar Compounds

    Benzocaine: Another benzoate ester used as a local anesthetic.

    Procaine: A local anesthetic with a similar ester structure.

    Tetracaine: A potent local anesthetic with a longer duration of action.

Uniqueness

Ethyl 4-(3-phenylpropylcarbamothioylamino)benzoate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

ethyl 4-(3-phenylpropylcarbamothioylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-2-23-18(22)16-10-12-17(13-11-16)21-19(24)20-14-6-9-15-7-4-3-5-8-15/h3-5,7-8,10-13H,2,6,9,14H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCFOSRZFQVMAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.